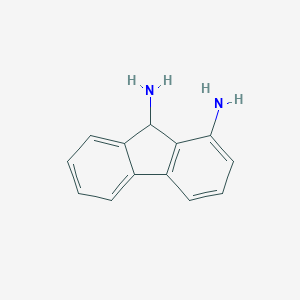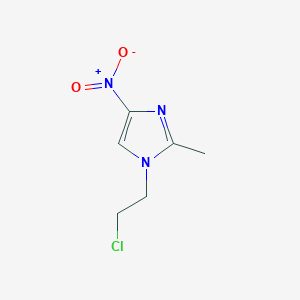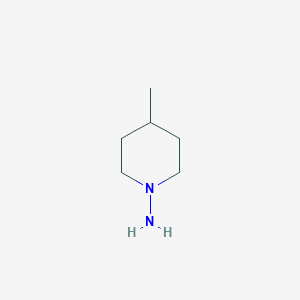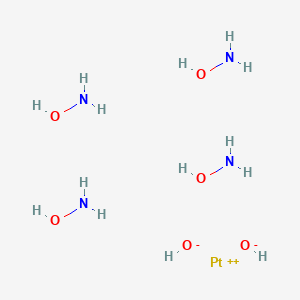
Tetrakis(hydroxylamine)platinum dihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(hydroxylamine)platinum dihydroxide is a chemical compound that has gained significant attention in scientific research in recent years. It is a platinum-based compound that has been found to have potential applications in various fields such as catalysis, electrochemistry, and biomedical research.
Applications De Recherche Scientifique
Tetrakis(hydroxylamine)platinum dihydroxide has been found to have potential applications in various scientific research fields. It has been used as a catalyst in organic reactions, such as the reduction of nitro compounds and the oxidation of alcohols. It has also been studied for its electrocatalytic properties and has shown promise in fuel cell applications. In biomedical research, Tetrakis(hydroxylamine)platinum dihydroxide has been found to have anticancer properties and has been studied for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of Tetrakis(hydroxylamine)platinum dihydroxide is not fully understood. However, studies have shown that it can form adducts with DNA and proteins, which can lead to cell death. It has also been found to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Tetrakis(hydroxylamine)platinum dihydroxide has been found to have both biochemical and physiological effects. It has been shown to inhibit cell growth and induce cell death in cancer cells. It has also been found to have antioxidant properties and can scavenge free radicals. In addition, it has been studied for its potential use in neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tetrakis(hydroxylamine)platinum dihydroxide in lab experiments is its relatively simple synthesis method. It is also stable and can be stored for extended periods. However, one of the limitations is its toxicity, which can make handling and disposal challenging.
Orientations Futures
There are several future directions for research on Tetrakis(hydroxylamine)platinum dihydroxide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. It has also been studied for its potential use in neuroprotection, and more research is needed to determine its mechanism of action and potential applications. In addition, studies on its electrocatalytic properties and its potential use in fuel cell applications are ongoing.
Méthodes De Synthèse
Tetrakis(hydroxylamine)platinum dihydroxide can be synthesized by reacting platinum(IV) chloride with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction results in the formation of a yellow precipitate that is further purified to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
15445-15-5 |
|---|---|
Nom du produit |
Tetrakis(hydroxylamine)platinum dihydroxide |
Formule moléculaire |
H14N4O6Pt |
Poids moléculaire |
361.22 g/mol |
Nom IUPAC |
hydroxylamine;platinum(2+);dihydroxide |
InChI |
InChI=1S/4H3NO.2H2O.Pt/c4*1-2;;;/h4*2H,1H2;2*1H2;/q;;;;;;+2/p-2 |
Clé InChI |
NNGXSHWSAFGWHI-UHFFFAOYSA-L |
SMILES |
NO.NO.NO.NO.[OH-].[OH-].[Pt+2] |
SMILES canonique |
NO.NO.NO.NO.[OH-].[OH-].[Pt+2] |
Autres numéros CAS |
15445-15-5 |
Synonymes |
tetrakis(hydroxylamine)platinum dihydroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

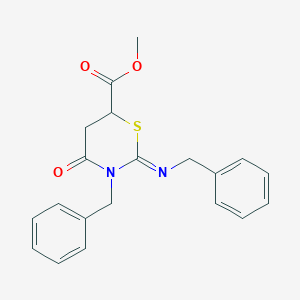
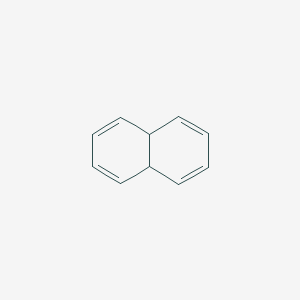
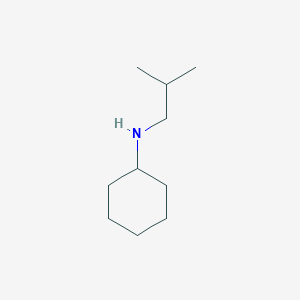
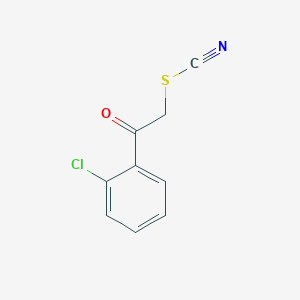
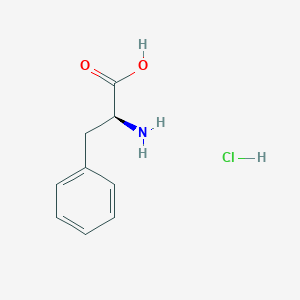

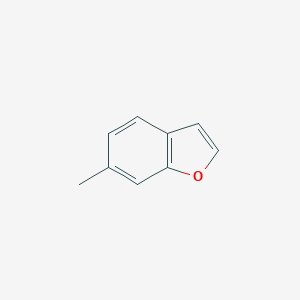
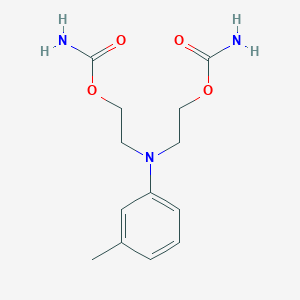
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
